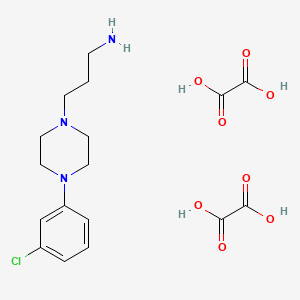
3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-amine dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-Chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate: is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate typically involves the reaction of 3-chlorophenylpiperazine with 3-chloropropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.
Biology: In biological research, the compound is studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: The compound is investigated for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Industry: In the pharmaceutical industry, the compound is used as a building block for the synthesis of more complex molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate involves its interaction with neurotransmitter receptors in the brain. The compound acts as a selective antagonist at serotonin receptors, particularly the 5-HT1D receptor, which plays a role in the regulation of mood and anxiety. By blocking these receptors, the compound can modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol hydrochloride
- 3-chloromethcathinone
Comparison: Compared to similar compounds, 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate exhibits unique selectivity for the 5-HT1D receptor, making it a valuable tool in the study of serotonin-related pathways. Its structural features, such as the presence of the piperazine ring and the chlorophenyl group, contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C17H24ClN3O8 |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C13H20ClN3.2C2H2O4/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15;2*3-1(4)2(5)6/h1,3-4,11H,2,5-10,15H2;2*(H,3,4)(H,5,6) |
InChI Key |
ZVLIDLZVJHMWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078424.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15078432.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078438.png)
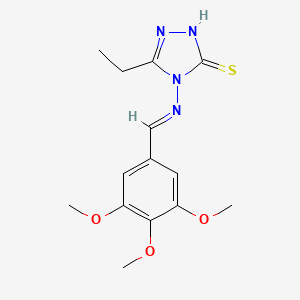
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)
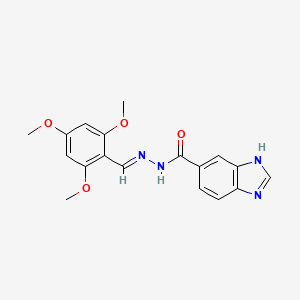
![4-{(2E)-2-[2-(8-bromo-6-hydroxy-3-methyl-2-oxo-2,3-dihydro-7H-purin-7-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B15078468.png)
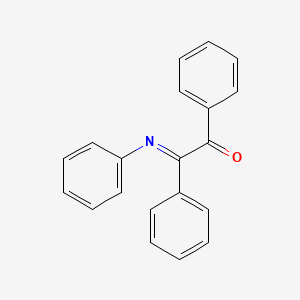
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078503.png)
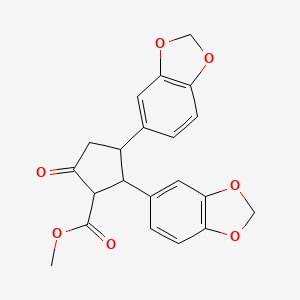
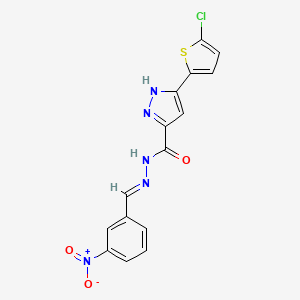
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
![2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078523.png)
